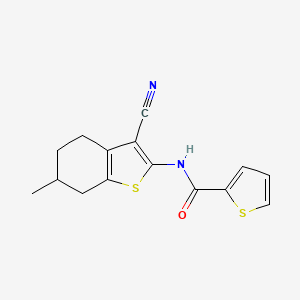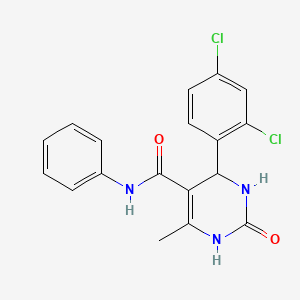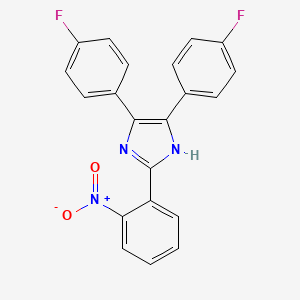![molecular formula C19H15Cl2FN2OS B5141333 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5141333.png)
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a novel inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which is important for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide binds to the ATP-binding pocket of BTK and inhibits its activity. BTK is a downstream target of the B-cell receptor signaling pathway, which is important for B-cell survival and proliferation. Inhibition of BTK leads to decreased activation of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to selectively inhibit BTK activity, with little or no effect on other kinases. This selectivity may reduce the potential for off-target effects and toxicity. This compound has also been shown to reduce the levels of cytokines and chemokines that are involved in inflammation and immune responses, suggesting a potential role in the treatment of autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
One advantage of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide is its potency and selectivity as a BTK inhibitor. This makes it a useful tool for studying the role of BTK in various biological processes and disease states. However, one limitation is that this compound is still in the early stages of development and has not yet been tested in clinical trials. Therefore, its safety and efficacy in humans are still unknown.
将来の方向性
There are several potential future directions for the development of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. Another direction is the investigation of its potential as a combination therapy with other drugs, such as PI3K inhibitors or checkpoint inhibitors. Additionally, further studies are needed to determine the safety and efficacy of this compound in long-term use and in combination with other drugs.
合成法
The synthesis of 2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material is 4-fluoro-3-nitrobenzoic acid, which is converted to the corresponding acid chloride. This compound is then reacted with 4-propyl-1,3-thiazol-2-amine to form the intermediate thiazole compound. The final step involves the coupling of the thiazole intermediate with 2,4-dichlorobenzamide using a palladium catalyst.
科学的研究の応用
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent inhibition of BTK activity and suppression of B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has also shown activity against BTK mutations that confer resistance to other BTK inhibitors, such as ibrutinib.
特性
IUPAC Name |
2,4-dichloro-N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2FN2OS/c1-2-3-16-17(11-4-7-13(22)8-5-11)23-19(26-16)24-18(25)14-9-6-12(20)10-15(14)21/h4-10H,2-3H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAWBYPZYBIKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5141259.png)
![4-butoxy-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5141264.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-methoxypropyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5141266.png)
![2-cyano-N-methyl-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B5141275.png)

![[2-(2-hydroxyethoxy)benzylidene]malononitrile](/img/structure/B5141297.png)
![1-(4-chlorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5141305.png)
![1-(4-fluorophenyl)-4-{1-[3-(2-furyl)benzoyl]-3-piperidinyl}piperazine](/img/structure/B5141317.png)

![1-[2-(allyloxy)benzyl]-4-methylpiperidine](/img/structure/B5141325.png)
![N-(3,4-dichlorophenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5141330.png)


![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)